molecular formula C9H12BrNO B145034 1-(5-bromo-2-methoxyphenyl)-N-methylmethanamine CAS No. 137469-70-6

1-(5-bromo-2-methoxyphenyl)-N-methylmethanamine

Cat. No.: B145034
CAS No.: 137469-70-6
M. Wt: 230.1 g/mol
InChI Key: ULRBLFXZOFZHLD-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-methoxyphenyl)-N-methylmethanamine is an organic compound that features a bromine atom, a methoxy group, and a methylamine group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-bromo-2-methoxyphenyl)-N-methylmethanamine typically involves multiple steps. One common method starts with the bromination of 2-methoxyphenol to produce 5-bromo-2-methoxyphenol. This intermediate is then subjected to a series of reactions, including acetylation, bromination, and deacetylation

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-methoxyphenyl)-N-methylmethanamine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1-(5-Bromo-2-methoxyphenyl)-N-methylmethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-bromo-2-methoxyphenyl)-N-methylmethanamine involves its interaction with specific molecular targets. The bromine and methoxy groups can participate in electrophilic aromatic substitution reactions, while the N-methylmethanamine group can act as a nucleophile in various reactions. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Bromo-2-methoxyphenyl)adamantane
  • Tris(5-bromo-2-methoxyphenyl)antimony dicarboxylates

Uniqueness

1-(5-Bromo-2-methoxyphenyl)-N-methylmethanamine is unique due to the presence of both a bromine atom and a methoxy group on the benzene ring, combined with an N-methylmethanamine group.

Properties

IUPAC Name

1-(5-bromo-2-methoxyphenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-11-6-7-5-8(10)3-4-9(7)12-2/h3-5,11H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULRBLFXZOFZHLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=CC(=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70354522
Record name 1-(5-Bromo-2-methoxyphenyl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137469-70-6
Record name 1-(5-Bromo-2-methoxyphenyl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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